molecular formula C12H18N2O4S B4715060 5-[(isopropylamino)sulfonyl]-2-methoxy-N-methylbenzamide

5-[(isopropylamino)sulfonyl]-2-methoxy-N-methylbenzamide

Cat. No. B4715060
M. Wt: 286.35 g/mol
InChI Key: HZJSIUQKNRQUIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(isopropylamino)sulfonyl]-2-methoxy-N-methylbenzamide, also known as A-317491, is a selective antagonist of the P2X3 receptor. This receptor is a member of the purinergic receptor family and is involved in nociception, or the perception of pain. A-317491 has been used in scientific research to investigate the role of the P2X3 receptor in pain pathways and to develop potential treatments for chronic pain.

Mechanism of Action

5-[(isopropylamino)sulfonyl]-2-methoxy-N-methylbenzamide is a selective antagonist of the P2X3 receptor. It binds to the receptor and blocks the binding of ATP, which is the natural ligand for the receptor. By blocking the receptor, this compound reduces the transmission of pain signals from sensory neurons to the spinal cord and brain.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain in animal models of chronic pain. It has also been shown to reduce inflammation and hypersensitivity in these models. The drug has a relatively short half-life and is rapidly eliminated from the body.

Advantages and Limitations for Lab Experiments

5-[(isopropylamino)sulfonyl]-2-methoxy-N-methylbenzamide is a selective antagonist of the P2X3 receptor, which makes it a useful tool for investigating the role of this receptor in pain pathways. However, the drug has a relatively short half-life and must be administered frequently to maintain its effects. Additionally, the drug has not yet been tested in humans, so its safety and efficacy in clinical settings are unknown.

Future Directions

There are several potential future directions for research on 5-[(isopropylamino)sulfonyl]-2-methoxy-N-methylbenzamide and the P2X3 receptor. One area of interest is the development of more selective and longer-lasting antagonists of the receptor. Another area of interest is the investigation of the role of the receptor in other physiological processes, such as inflammation and immune function. Finally, there is potential for the development of new treatments for chronic pain based on the inhibition of the P2X3 receptor.

Scientific Research Applications

5-[(isopropylamino)sulfonyl]-2-methoxy-N-methylbenzamide has been used in scientific research to investigate the role of the P2X3 receptor in pain pathways. Studies have shown that the receptor is involved in the transmission of pain signals from sensory neurons to the spinal cord and brain. This compound has been used to block the receptor and reduce pain in animal models of chronic pain.

properties

IUPAC Name

2-methoxy-N-methyl-5-(propan-2-ylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-8(2)14-19(16,17)9-5-6-11(18-4)10(7-9)12(15)13-3/h5-8,14H,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJSIUQKNRQUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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